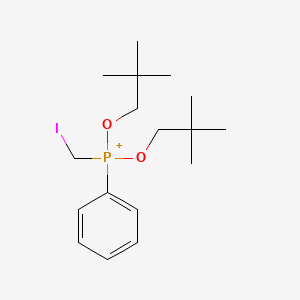
Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium is a chemical compound known for its unique structure and reactivity. It is a phosphonium salt that contains both iodomethyl and phenyl groups, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium typically involves the reaction of a phosphine with an alkyl halideThe reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts
Mécanisme D'action
The mechanism of action of Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenylphosphanium moiety can interact with aromatic residues in proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium can be compared with other similar compounds such as:
Bis(iodomethyl)benzene derivatives: These compounds have similar iodomethyl groups but lack the phosphonium moiety, making them less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of iodomethyl and phenylphosphanium groups, which provide a distinct reactivity profile and a wide range of applications in various fields.
Propriétés
Numéro CAS |
80845-33-6 |
|---|---|
Formule moléculaire |
C17H29IO2P+ |
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
bis(2,2-dimethylpropoxy)-(iodomethyl)-phenylphosphanium |
InChI |
InChI=1S/C17H29IO2P/c1-16(2,3)12-19-21(14-18,20-13-17(4,5)6)15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3/q+1 |
Clé InChI |
SKPBXGYMBMBVRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CO[P+](CI)(C1=CC=CC=C1)OCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


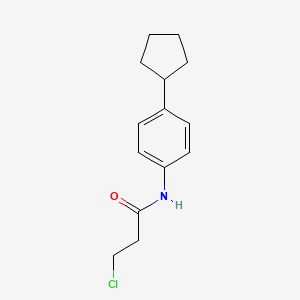
![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)
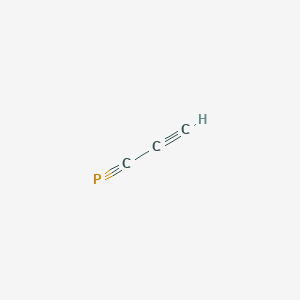
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
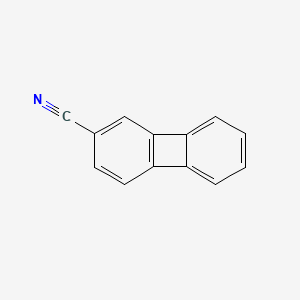
![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)
![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)
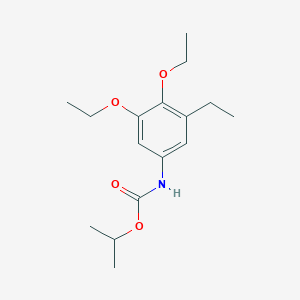
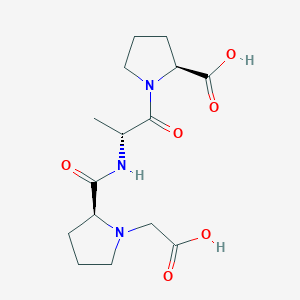
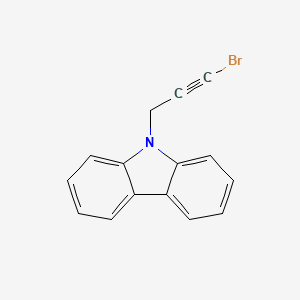
![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)

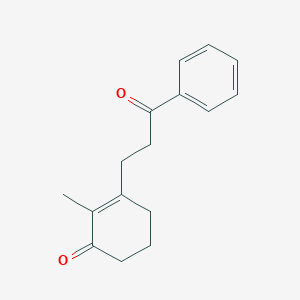
![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
